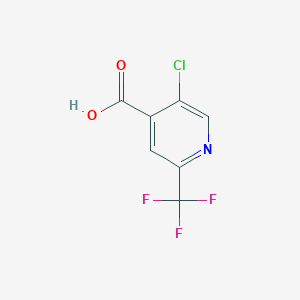

5-Chloro-2-(trifluoromethyl)isonicotinic acid

Description

The exact mass of the compound 5-Chloro-2-(trifluoromethyl)isonicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-2-(trifluoromethyl)isonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(trifluoromethyl)isonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-4-2-12-5(7(9,10)11)1-3(4)6(13)14/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNMNRMAYBXCCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10737214 | |

| Record name | 5-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823222-01-1 | |

| Record name | 5-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10737214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: Synthesis of 5-Chloro-2-(trifluoromethyl)isonicotinic Acid

This guide details the synthesis pathways for 5-Chloro-2-(trifluoromethyl)isonicotinic acid (CAS 823222-01-1), a critical scaffold in the development of agrochemicals and pharmaceutical agents (e.g., HIV reverse transcriptase inhibitors).

The analysis prioritizes the Directed Ortho-Metallation (DoM) pathway as the most direct, regioselective, and scalable route for laboratory and pilot-scale synthesis, supported by mechanistic evidence of C4-lithiation preference.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid

CAS: 823222-01-1

Molecular Formula: C

The synthesis of this isonicotinic acid derivative hinges on the functionalization of the electron-deficient pyridine ring. Standard electrophilic aromatic substitution (SEAr) is ineffective due to the deactivating nature of both the pyridine nitrogen and the trifluoromethyl group. Therefore, the strategy relies on Directed Ortho-Metallation (DoM) , utilizing the inherent acidity of the C4 proton adjacent to the chlorine atom.

Retrosynthetic Logic

The most efficient disconnection is at the C4-COOH bond. This reveals 5-chloro-2-(trifluoromethyl)pyridine as the primary precursor. The chlorine atom at C5 serves a dual purpose: it is a structural requirement for the final target and an ortho-directing group (ODG) that facilitates lithiation at the C4 position.

Figure 1: Retrosynthetic disconnection revealing the C4-carboxylation strategy.

Primary Pathway: Directed Ortho-Metallation (DoM)

This route is the industry standard for introducing functionality at the C4 position of halogenated pyridines. It exploits the "halogen dance" concept where the acidity of the ring protons is modulated by inductive effects.

Mechanistic Insight

The precursor, 5-chloro-2-(trifluoromethyl)pyridine , possesses three aromatic protons (H3, H4, H6).

-

H6 (Ortho to N): Acidic, but lithiation here is often kinetically slower or reversible compared to positions activated by halogens.

-

H3 (Ortho to CF3): Sterically hindered by the bulky CF3 group.

-

H4 (Ortho to Cl, Meta to CF3): This is the thermodynamic and kinetic sweet spot . The chlorine atom exerts a strong inductive effect (-I), acidifying the adjacent H4 proton. Furthermore, the lithium atom can coordinate with the chlorine lone pairs, stabilizing the transition state.

Validation: Literature precedents confirm that treating 5-chloro-2-(trifluoromethyl)pyridine with LDA followed by an electrophile (like Iodine) yields the 4-substituted product exclusively (e.g., 5-chloro-4-iodo-2-(trifluoromethyl)pyridine).

Experimental Protocol

Scale: 10.0 g Input (Optimization required for >1 kg)

| Parameter | Specification | Notes |

| Starting Material | 5-Chloro-2-(trifluoromethyl)pyridine | Purity >98% essential to avoid regioisomers. |

| Base | LDA (Lithium Diisopropylamide) | Freshly prepared or commercial 2.0M solution. |

| Solvent | Anhydrous THF | Moisture <50 ppm. |

| Temperature | -78°C (Critical) | Higher temps (-40°C) may cause "halogen dance" or benzyne formation. |

| Electrophile | Dry CO | Excess required. |

Step-by-Step Methodology

-

System Preparation: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer. Flush with N

. -

Solvent Charge: Add anhydrous THF (100 mL) and cool to -78°C using a dry ice/acetone bath.

-

Base Addition: Add LDA (1.1 equivalents, 60.5 mmol) dropwise over 20 minutes. Ensure internal temperature does not rise above -70°C.

-

Substrate Addition: Dissolve 5-chloro-2-(trifluoromethyl)pyridine (10.0 g, 55.1 mmol) in THF (20 mL). Add this solution dropwise to the LDA mixture over 30 minutes.

-

Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the lithiated species (5-chloro-4-lithio-2-(trifluoromethyl)pyridine).

-

-

Metallation Period: Stir at -78°C for 45–60 minutes. Do not extend beyond 2 hours to prevent decomposition.

-

Carboxylation (Quench):

-

Method A (Gas): Bubble anhydrous CO

gas through the solution for 30 minutes while maintaining -78°C. -

Method B (Solid): Add crushed, dry ice (excess) directly to the reaction mixture (careful of foaming).

-

-

Workup: Allow the mixture to warm to room temperature (0°C to 20°C). Quench with water (50 mL).

-

Isolation:

-

Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted starting material (neutrals).

-

Acidify the aqueous layer to pH 2–3 using 2M HCl. The product, 5-Chloro-2-(trifluoromethyl)isonicotinic acid , will precipitate as a white/off-white solid.

-

Filter, wash with cold water, and dry under vacuum.

-

Figure 2: Step-by-step workflow for the metallation-carboxylation sequence.

Alternative Pathway: Oxidation of Methyl Precursors

If 5-chloro-4-methyl-2-(trifluoromethyl)pyridine is available (e.g., from custom synthesis or specific supply chains), an oxidation route avoids the use of cryogenic lithiation.

-

Reagents: KMnO

(aqueous reflux) or catalytic oxidation (Co/Mn/Br system with O -

Pros: Avoids -78°C conditions; scalable in standard reactors.

-

Cons: The methyl precursor is significantly more expensive and harder to source than the protonated precursor. Strong oxidants may hydrolyze the CF

group to a carboxylic acid if conditions are too harsh (yielding pyridine-2,4-dicarboxylic acid derivatives).

Quality Control & Characterization

To ensure the integrity of the synthesized acid, the following analytical markers must be verified.

| Technique | Expected Signal | Interpretation |

| 1H NMR (DMSO-d6) | Two singlets (approx. 8.0–9.0 ppm) | Confirms substitution pattern. Regioisomers would show coupling (doublets). |

| 19F NMR | Single peak (~ -68 ppm) | Confirms intact CF |

| LC-MS | [M-H]- = 224/226 (Cl pattern) | Confirms molecular weight and chlorine isotope pattern. |

| HPLC | Purity >98% | Critical for pharmaceutical applications. |

Safety & Handling (E-E-A-T)

-

Fluorinated Pyridines: Generally volatile and potential skin irritants. Use in a fume hood.

-

LDA: Pyrophoric. Handle under inert atmosphere (N

or Ar). -

Exotherm Control: The reaction of organolithiums with CO

is exothermic. Controlled addition is vital to prevent thermal runaway.

References

-

Biosynth. 5-Chloro-2-(trifluoromethyl)isonicotinic acid Product Data. Retrieved from

-

ChemicalBook. Synthesis of Pyridine, 5-chloro-4-iodo-2-(trifluoromethyl)-. (Demonstrates C4-lithiation regioselectivity). Retrieved from [1]

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine Compound Summary. (Precursor Data). Retrieved from

-

BenchChem. Synthetic routes for 5-Chloro-2-(trifluoromethyl)nicotinic acid. (Comparative analysis of isomer synthesis). Retrieved from

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(trifluoromethyl)isonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-2-(trifluoromethyl)isonicotinic acid, a key building block in the development of novel agrochemicals and pharmaceuticals.[1][2] The unique combination of a trifluoromethyl group, a chlorine atom, and a pyridine carboxylic acid moiety imparts distinct electronic and steric characteristics that are pivotal to its biological activity and application.[1][3] This document delves into the structural attributes, spectral characteristics, and fundamental physicochemical parameters of this compound. Detailed, field-proven methodologies for the experimental determination of these properties are provided, underpinned by the principles of scientific integrity and causality. The aim is to equip researchers and drug development professionals with the critical data and procedural knowledge necessary for the effective utilization of this versatile chemical entity.

Introduction: The Strategic Importance of 5-Chloro-2-(trifluoromethyl)isonicotinic Acid

5-Chloro-2-(trifluoromethyl)isonicotinic acid belongs to the broader class of trifluoromethylpyridine (TFMP) derivatives, which have garnered significant interest in the agrochemical and pharmaceutical industries.[1] The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties; its high electronegativity enhances metabolic stability and membrane permeability, crucial attributes for bioactive molecules. The pyridine ring, a common scaffold in medicinal chemistry, provides a key structural motif, while the carboxylic acid functional group offers a handle for further chemical modifications and salt formation.[4] The chlorine atom further modulates the electronic landscape of the molecule. This unique combination of functional groups makes 5-Chloro-2-(trifluoromethyl)isonicotinic acid a valuable intermediate for the synthesis of a wide range of biologically active compounds, including herbicides, insecticides, and potential therapeutic agents.[1][5][6]

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of 5-Chloro-2-(trifluoromethyl)isonicotinic acid is paramount for its effective use in synthesis and formulation. These properties dictate its reactivity, solubility, and ultimately, its bioavailability.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₃ClF₃NO₂ | [7][8] |

| Molecular Weight | 225.55 g/mol | [7] |

| Appearance | Solid | |

| Melting Point | 206-207 °C | [7] |

| Boiling Point (Predicted) | 341.2 ± 42.0 °C at 760 mmHg | [7] |

| Density (Predicted) | 1.603 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 1.43 ± 0.25 | [7][9] |

| Water Solubility | Sparingly soluble |

Note: Predicted values are based on computational models and should be confirmed experimentally.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the chlorine, trifluoromethyl, and carboxylic acid groups. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon of the trifluoromethyl group will be split into a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.[10][11][12] Key expected vibrational bands for 5-Chloro-2-(trifluoromethyl)isonicotinic acid include:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: A strong absorption band around 1700-1730 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

-

C-F stretch: Strong bands in the region of 1100-1300 cm⁻¹, indicative of the trifluoromethyl group.

-

C-Cl stretch: A band in the lower frequency region, typically around 600-800 cm⁻¹.

-

Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[13][14] For 5-Chloro-2-(trifluoromethyl)isonicotinic acid, the mass spectrum would be expected to show:

-

Molecular Ion Peak (M⁺): A peak at m/z corresponding to the molecular weight of the compound (225.55). The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M⁺+2 peaks in an approximate 3:1 ratio).

-

Fragmentation: Common fragmentation pathways would likely involve the loss of small molecules such as CO₂, H₂O, and fragments from the trifluoromethyl group.[13][14]

Experimental Determination of Physicochemical Properties

The following section outlines detailed, step-by-step methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and provide a framework for obtaining reliable and reproducible data.

Melting Point Determination

Causality: The melting point is a critical indicator of purity for a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

Methodology: Capillary Method [15][16][17][18]

-

Sample Preparation: Finely powder a small amount of the crystalline 5-Chloro-2-(trifluoromethyl)isonicotinic acid.

-

Capillary Loading: Introduce the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a moderate rate initially. As the temperature approaches the expected melting point (around 206-207 °C), reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.[15]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

-

Validation: For accuracy, perform the determination in triplicate.

Caption: Workflow for Melting Point Determination.

Acidity Constant (pKa) Determination

Causality: The pKa value is a measure of the acidity of the carboxylic acid group. It is crucial for understanding the ionization state of the molecule at different pH values, which in turn affects its solubility, absorption, and interaction with biological targets.

Methodology: Potentiometric Titration [19][20][21][22][23]

-

Solution Preparation: Prepare a standard solution of 5-Chloro-2-(trifluoromethyl)isonicotinic acid of known concentration (e.g., 0.01 M) in a suitable co-solvent system (e.g., water-methanol) due to its limited aqueous solubility. Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Add the standardized base solution in small, precise increments. After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Self-Validation: The equivalence point should be sharp and well-defined. The calculated pKa should be consistent across multiple titrations.

Caption: Workflow for pKa Determination.

Solubility Determination

Causality: Solubility is a critical parameter for drug development, as it directly influences the bioavailability of an active pharmaceutical ingredient (API).[24][25] For oral administration, a compound must dissolve in the gastrointestinal fluids to be absorbed.

Methodology: Shake-Flask Method [26][27][28]

-

Equilibrium Saturation: Add an excess amount of solid 5-Chloro-2-(trifluoromethyl)isonicotinic acid to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, and 6.8 to mimic physiological conditions).

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[26]

-

Sample Preparation: After agitation, allow the samples to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

-

Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a suitable membrane filter (e.g., 0.45 µm), and dilute it appropriately. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Self-Validation: The concentration of the dissolved compound should remain constant in samples taken at different time points after equilibrium has been established.

Caption: Workflow for Solubility Determination.

Synthesis and Applications

Synthetic Approaches

The synthesis of 5-Chloro-2-(trifluoromethyl)isonicotinic acid typically involves multi-step reaction sequences starting from readily available pyridine derivatives. One common strategy involves the chlorination and trifluoromethylation of a suitable isonicotinic acid precursor. For instance, a synthetic route could involve the preparation of 2-chloro-5-trichloromethylpyridine, followed by a halogen exchange reaction to introduce the trifluoromethyl group, and subsequent oxidation of the methyl group to a carboxylic acid.[29] Another approach may involve the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, which can be achieved through a one-step vapor-phase reaction, followed by carboxylation.[1]

Caption: Generalized Synthetic Pathway.

Applications in Research and Development

The unique structural features of 5-Chloro-2-(trifluoromethyl)isonicotinic acid make it a valuable building block in several areas:

-

Agrochemicals: Trifluoromethylpyridine derivatives are key components in a variety of modern pesticides, including herbicides and insecticides.[1][2][3][6] The presence of the trifluoromethyl group often enhances the efficacy and selectivity of these agents.[3]

-

Pharmaceuticals: The isonicotinic acid scaffold is present in numerous approved drugs.[4][5][30] The introduction of the chloro and trifluoromethyl substituents can lead to the development of new drug candidates with improved pharmacokinetic and pharmacodynamic profiles. Derivatives of isonicotinic acid have shown promise in the development of antituberculosis agents.[5]

Conclusion

5-Chloro-2-(trifluoromethyl)isonicotinic acid is a chemical entity of significant strategic importance in the fields of agrochemical and pharmaceutical research. Its distinct physicochemical properties, largely dictated by the interplay of its functional groups, provide a foundation for the rational design of novel, high-value molecules. This guide has provided a detailed overview of these properties and the robust experimental methodologies required for their accurate determination. By adhering to the principles of scientific rigor and causality outlined herein, researchers and developers can confidently leverage the potential of this versatile building block in their discovery and development pipelines.

References

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry - ACS Publications. (2022, April 11). Retrieved January 29, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved January 29, 2026, from [Link]

-

(PDF) 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (n.d.). Retrieved January 29, 2026, from [Link]

-

October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" - Fluorine Notes. (n.d.). Retrieved January 29, 2026, from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7). Retrieved January 29, 2026, from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved January 29, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved January 29, 2026, from [Link]

-

Novel isoniazid derivative as promising antituberculosis agent - PMC - NIH. (2020, July 14). Retrieved January 29, 2026, from [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative - Hilaris Publisher. (2017, November 3). Retrieved January 29, 2026, from [Link]

-

Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies | Request PDF - ResearchGate. (2025, August 6). Retrieved January 29, 2026, from [Link]

-

FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved January 29, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 29, 2026, from [Link]

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved January 29, 2026, from [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023, November 8). Retrieved January 29, 2026, from [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). Retrieved January 29, 2026, from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved January 29, 2026, from [Link]

-

Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS - ResearchGate. (2025, August 9). Retrieved January 29, 2026, from [Link]

-

FT-IR, FT-Raman and SERS spectra of pyridine-3-sulfonic acid - ResearchGate. (2025, December 21). Retrieved January 29, 2026, from [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry - YouTube. (2023, January 26). Retrieved January 29, 2026, from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved January 29, 2026, from [Link]

-

Potentiometric Titration of an Unknown Weak Acid. (n.d.). Retrieved January 29, 2026, from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025, May 20). Retrieved January 29, 2026, from [Link]

-

(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. (2025, August 6). Retrieved January 29, 2026, from [Link]

-

(PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024, December 9). Retrieved January 29, 2026, from [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). (n.d.). Retrieved January 29, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved January 29, 2026, from [Link]

-

Nicotinic acid, isonicotinic acid and its antimicrobial derivative (isoniazid) - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Retrieved January 29, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved January 29, 2026, from [Link]

-

Melting Point Determination by Kjeldahl's method - Chemistry for everyone - WordPress.com. (2021, January 5). Retrieved January 29, 2026, from [Link]

-

Melting Point Determination - thinkSRS.com. (n.d.). Retrieved January 29, 2026, from [Link]

-

CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR) - CHEMISTRY 1000. (n.d.). Retrieved January 29, 2026, from [Link]

-

FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid - IOSR Journal. (n.d.). Retrieved January 29, 2026, from [Link]

-

RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

-

Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR techniq - SciSpace. (n.d.). Retrieved January 29, 2026, from [Link]

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 29, 2026, from [Link]

-

14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds - YouTube. (2018, September 20). Retrieved January 29, 2026, from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 5-Chloro-2-(trifluoromethyl)isonicotinic acid | 823222-01-1 [m.chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. Page loading... [wap.guidechem.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

- 14. youtube.com [youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. davjalandhar.com [davjalandhar.com]

- 17. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 18. thinksrs.com [thinksrs.com]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. asdlib.org [asdlib.org]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 25. researchgate.net [researchgate.net]

- 26. who.int [who.int]

- 27. bioassaysys.com [bioassaysys.com]

- 28. dissolutiontech.com [dissolutiontech.com]

- 29. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 30. researchgate.net [researchgate.net]

5-Chloro-2-(trifluoromethyl)isonicotinic acid CAS number 823222-01-1

An In-Depth Technical Guide to 5-Chloro-2-(trifluoromethyl)isonicotinic Acid (CAS 823222-01-1)

Disclaimer: Publicly available, in-depth research on 5-Chloro-2-(trifluoromethyl)isonicotinic acid is limited. This guide synthesizes available data from chemical suppliers and infers methodologies from established principles and related compounds to provide a foundational resource for researchers.

Introduction and Chemical Profile

5-Chloro-2-(trifluoromethyl)isonicotinic acid, with CAS number 823222-01-1, is a halogenated pyridine carboxylic acid derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl and chloro substituents. The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom significantly influences the electronic properties of the pyridine ring and the acidity of the carboxylic acid. This molecule serves as a valuable building block, or intermediate, in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 823222-01-1 | |

| Molecular Formula | C7H3ClF3NO2 | |

| Molecular Weight | 225.55 g/mol | |

| Appearance | White to off-white solid (typical) | Inferred from supplier data |

| Purity | Typically >95% |

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for 5-Chloro-2-(trifluoromethyl)isonicotinic acid are not widely published, a plausible synthetic route can be inferred from standard organic chemistry transformations and analogous preparations. A common approach involves the oxidation of a suitable precursor, such as 5-chloro-4-methyl-2-(trifluoromethyl)pyridine.

Proposed Synthetic Workflow

The following diagram outlines a logical workflow for the synthesis and subsequent purification of the target compound.

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general methods for the oxidation of alkylpyridines. Note: This procedure requires optimization and should be performed with all appropriate safety precautions.

-

Reaction Setup: To a solution of 5-chloro-4-methyl-2-(trifluoromethyl)pyridine in water, add potassium permanganate (KMnO4) in stoichiometric excess (e.g., 2-3 equivalents).

-

Heating: Heat the mixture to reflux (approximately 90-100 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material indicates reaction completion.

-

Workup: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO2) precipitate is removed by filtration.

-

Acidification: The filtrate is then acidified with a strong acid, such as concentrated hydrochloric acid (HCl), to a pH of approximately 2-3. This protonates the carboxylate, causing the desired product to precipitate out of the aqueous solution.

-

Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Analytical Characterization

To ensure the identity and purity of the synthesized 5-Chloro-2-(trifluoromethyl)isonicotinic acid, a suite of analytical techniques should be employed.

Characterization Workflow

Caption: Standard workflow for analytical characterization.

Expected Analytical Data

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two singlets in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the substituents.

-

¹³C NMR: The carbon NMR will show seven distinct signals, including the carbonyl carbon of the carboxylic acid, the trifluoromethyl carbon (split by fluorine), and the carbons of the pyridine ring.

-

¹⁹F NMR: The fluorine NMR should exhibit a singlet corresponding to the CF3 group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak consistent with the molecular weight of 225.55 g/mol , along with a characteristic isotopic pattern for a molecule containing one chlorine atom.

-

HPLC: A reverse-phase HPLC method would be suitable for determining the purity of the compound. A single major peak would indicate high purity.

Applications in Research and Development

While specific applications of 5-Chloro-2-(trifluoromethyl)isonicotinic acid are not extensively documented in publicly available literature, its structure suggests several potential uses:

-

Pharmaceutical Synthesis: As a functionalized pyridine, it is a key scaffold for building more complex drug candidates. The trifluoromethyl group can enhance metabolic stability and cell permeability, while the chloro and carboxylic acid groups provide handles for further chemical modification.

-

Agrochemicals: Similar structures are often found in herbicides and fungicides. The unique electronic properties of this molecule could be exploited in the design of new agrochemicals.

-

Materials Science: Pyridine derivatives are used in the development of ligands for metal complexes, which can have applications in catalysis and as functional materials.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

References

A Theoretical and Computational Investigation of 5-Chloro-2-(trifluoromethyl)isonicotinic Acid: A Multiscale Approach to Understanding Molecular Properties and Bioactivity

Abstract: 5-Chloro-2-(trifluoromethyl)isonicotinic acid is a halogenated pyridine carboxylic acid derivative of significant interest in the fields of agrochemical and pharmaceutical research. The presence of a trifluoromethyl group and a chlorine atom on the isonicotinic acid scaffold imparts unique electronic and physicochemical properties that are crucial for its biological activity. This technical guide provides a comprehensive theoretical framework for understanding the molecular characteristics of this compound, from its fundamental electronic structure to its potential interactions with biological targets. By employing a suite of computational chemistry techniques, including Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular docking, we elucidate the key features that govern its reactivity, spectroscopic signature, and potential as a bioactive agent. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design and optimization of novel pyridine-based compounds.

Introduction: The Significance of Fluorinated Pyridine Carboxylic Acids

Pyridine carboxylic acid derivatives are a cornerstone in medicinal and agricultural chemistry, forming the structural core of numerous approved drugs and agrochemicals.[1] The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl (CF3) group, has become a powerful tool in modern drug design. The CF3 group is a strong electron-withdrawing moiety that can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] When combined with a chlorine atom on the pyridine ring, as in 5-Chloro-2-(trifluoromethyl)isonicotinic acid, these substitutions create a unique electronic and steric profile that can be exploited for targeted biological activity.

This guide will explore the theoretical underpinnings of 5-Chloro-2-(trifluoromethyl)isonicotinic acid, providing a roadmap for its computational investigation. We will delve into its molecular structure and electronic properties using DFT, predict its spectroscopic characteristics, and explore its potential as an enzyme inhibitor through molecular docking and QSAR studies.

Physicochemical and Structural Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for any theoretical study. The key identifiers and known properties of 5-Chloro-2-(trifluoromethyl)isonicotinic acid are summarized below.

| Property | Value | Source |

| CAS Number | 823222-01-1 | [3][4] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [3][4] |

| Molecular Weight | 225.55 g/mol | [3][4] |

| Melting Point | 206-207 °C | [4] |

| Predicted Boiling Point | 341.2 ± 42.0 °C | [4] |

| Predicted Density | 1.603 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 1.43 ± 0.25 | [4] |

Proposed Synthesis Pathway

A generalized, multi-step synthesis could be envisioned as follows:

-

Trifluoromethylation of a Dihalopyridine Precursor: Introduction of the trifluoromethyl group onto a dihalopyridine ring.

-

Selective Carboxylation: Introduction of the carboxylic acid group at the 4-position of the pyridine ring.

It is important to note that the specific reagents and reaction conditions would require experimental optimization to achieve a viable and efficient synthesis.

Theoretical and Computational Studies: A Deeper Dive

The core of this guide focuses on a theoretical workflow to comprehensively characterize 5-Chloro-2-(trifluoromethyl)isonicotinic acid.

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 5-Chloro-2-(trifluoromethyl)isonicotinic acid, DFT can provide invaluable insights into its geometry, electronic properties, and vibrational frequencies.

A robust DFT workflow for this molecule would involve the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule is optimized to find its lowest energy conformation. A common and effective method is to use the B3LYP functional with a 6-311++G(d,p) basis set.[5]

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Calculation of Molecular Properties: A range of electronic and chemical properties can then be calculated, including:

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and intramolecular interactions.

-

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict ¹H and ¹³C NMR chemical shifts.

-

The following diagram illustrates the proposed DFT workflow:

Caption: A generalized workflow for DFT calculations.

Based on DFT calculations of similar trifluoromethylpyridine derivatives, we can anticipate the key features of the vibrational and NMR spectra of 5-Chloro-2-(trifluoromethyl)isonicotinic acid.

FT-IR Spectroscopy: The IR spectrum is expected to show characteristic peaks for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), C-Cl stretch (around 700-800 cm⁻¹), and C-F stretches of the CF₃ group (in the 1100-1300 cm⁻¹ region).[6]

NMR Spectroscopy:

-

¹H NMR: The proton on the pyridine ring is expected to appear as a singlet in the aromatic region (δ 7-9 ppm). The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (δ > 10 ppm).[2][7]

-

¹³C NMR: The carbon atoms of the pyridine ring and the carboxylic acid group will have distinct chemical shifts. The carbon of the CF₃ group will show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the CF₃ group is expected.

It is crucial to emphasize that these are predicted values and require experimental verification.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[8] For a series of related pyridine derivatives, a QSAR study could identify the key molecular descriptors that govern their herbicidal or pharmacological activity.

-

Data Collection: A dataset of pyridine derivatives with known biological activity (e.g., IC₅₀ values against a specific enzyme) is required.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset.

-

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

The following diagram outlines the QSAR development process:

Caption: A standard workflow for molecular docking.

A successful docking study would reveal how 5-Chloro-2-(trifluoromethyl)isonicotinic acid fits into the active site of ALS and which amino acid residues are crucial for its binding. This information is invaluable for designing more potent and selective inhibitors.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the study of 5-Chloro-2-(trifluoromethyl)isonicotinic acid. Through the application of DFT, QSAR, and molecular docking, a deep understanding of its molecular properties and potential bioactivity can be achieved. The proposed computational workflows provide a clear path for researchers to investigate this and other related pyridine derivatives.

Future work should focus on the experimental validation of the theoretical predictions presented here. The synthesis of 5-Chloro-2-(trifluoromethyl)isonicotinic acid and the acquisition of its experimental spectroscopic data are essential next steps. Furthermore, in vitro and in vivo biological assays are necessary to confirm its activity against the proposed targets and to validate the QSAR and molecular docking models. The synergy between computational and experimental approaches will be crucial for the successful development of novel agrochemicals and pharmaceuticals based on the 5-Chloro-2-(trifluoromethyl)isonicotinic acid scaffold.

References

-

G. Rajkumar, C. Shobana, S. Manivannan, and G. Madhurambal, "Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine," ResearchGate, 2015. [Online]. Available: [Link]

-

S. O. Duke, and F. E. Dayan, "Dihydroorotate dehydrogenase as a herbicide target," Proceedings of the National Academy of Sciences, vol. 120, no. 51, 2023. [Online]. Available: [Link]

-

A. H. Gilani, et al., "Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid," Molecules, vol. 24, no. 1, p. 134, 2019. [Online]. Available: [Link]

-

A. V. Yatsenko, et al., "FTIR spectrum of chloromethyltrifluorosilane (1 cm−1 resolution)," ResearchGate, 2018. [Online]. Available: [Link]

-

A. M. Al-Hussain, et al., "Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors," ACS Omega, vol. 9, no. 2, pp. 1957-1971, 2024. [Online]. Available: [Link]

-

J. Meng, et al., "Molecular Docking: A powerful approach for structure-based drug discovery," Current Computer-Aided Drug Design, vol. 7, no. 2, pp. 146-157, 2011. [Online]. Available: [Link]

-

E. Papa, et al., "QSAR prediction of the competitive interaction of emerging halogenated pollutants with human transthyretin," Molecular Diversity, vol. 18, no. 1, pp. 197-210, 2014. [Online]. Available: [Link]

-

V. Judge, et al., "Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives," Medicinal Chemistry, vol. 9, no. 1, pp. 53-76, 2013. [Online]. Available: [Link]

-

P. Kumar, et al., "Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies," ResearchGate, 2013. [Online]. Available: [Link]

-

NIST, "5-Chloro-2-methyl-3(2H)-isothiazolone," NIST WebBook. [Online]. Available: [Link]

-

S. O. Duke, "Dihydroorotate dehydrogenase as a herbicide target," Proceedings of the National Academy of Sciences, vol. 120, no. 51, 2023. [Online]. Available: [Link]

-

S. Singh, and R. K. Tiwari, "Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement," Frontiers in Pharmacology, vol. 14, 2023. [Online]. Available: [Link]

-

A. D. Nandiyanto, et al., "Figure S20 . FTIR spectra of 5b .," ResearchGate. [Online]. Available: [Link]

-

S. Kagabu, "Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods," Journal of Pesticide Science, vol. 20, no. 2, pp. 193-204, 1995. [Online]. Available: [Link]

-

A. B. D. Nandiyanto, et al., "How to Read and Interpret FTIR Spectroscope of Organic Material," Indonesian Journal of Science & Technology, vol. 4, no. 1, pp. 97-118, 2019. [Online]. Available: [Link]

-

U.S. Environmental Protection Agency, "Registration Review of Pyridine and Pyrimidine Herbicides," 2022. [Online]. Available: [Link]

-

M. G. B. Drew, et al., "Interactions between Isoniazid and α-Hydroxycarboxylic Acids," Molecules, vol. 26, no. 2, p. 430, 2021. [Online]. Available: [Link]

-

H. Li, et al., "Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds," Molecules, vol. 28, no. 21, p. 7363, 2023. [Online]. Available: [Link]

-

The Royal Society of Chemistry, "H NMR spectra were recorded at 300 and 400 MHz." [Online]. Available: [Link]

-

J. C. Lindon, et al., "A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments," Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 45, no. 1-2, pp. 85-117, 2004. [Online]. Available: [Link]

- T. N. N. Van, et al., "A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine," Google Patents, WO2014198278A1, 2014. [Online].

-

M. D. L. R. Gonzalez, et al., "FTIR product study of the Cl-initiated oxidation products of CFC replacements: (E/Z)-1,2,3,3,3-pentafluoropropene and hexafluoroisobutylene," Atmospheric Chemistry and Physics, vol. 21, no. 6, pp. 4937-4951, 2021. [Online]. Available: [Link]

-

A. K. Singh, et al., "Confirmation of ring protons of 2-((3-(trifluoromethyl) phenyl) amino) nicotinic acid using correlation spectroscopy NMR techniq," SciSpace, 2015. [Online]. Available: [Link]

-

S. Armenta, et al., "Rapid Identification of Active Ingredients in Commercial Grade Fungicides by Fourier Transform Infrared Spectroscopy," International Journal of Current Microbiology and Applied Sciences, vol. 10, no. 1, pp. 1273-1282, 2021. [Online]. Available: [Link]

-

PubChem, "2-Chloro-5-(trifluoromethyl)pyridine." [Online]. Available: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. biosynth.com [biosynth.com]

- 4. 5-Chloro-2-(trifluoromethyl)isonicotinic acid | 823222-01-1 [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

Technical Safety Guide: 5-Chloro-2-(trifluoromethyl)isonicotinic Acid

[1][2]

Introduction & Scope

This technical guide outlines the safe handling, storage, and operational protocols for 5-Chloro-2-(trifluoromethyl)isonicotinic acid (CAS: 823222-01-1).[1][2] As a highly functionalized pyridine derivative, this compound serves as a critical intermediate in the synthesis of antiretroviral agents (specifically HIV-1 reverse transcriptase inhibitors), Nav1.8 channel blockers for pain management, and advanced agrochemicals.[1][2]

The combination of the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) substituents significantly alters the physicochemical profile of the parent isonicotinic acid, increasing its acidity and lipophilicity.[1][2] This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a causality-driven safety framework for research and scale-up environments.

Physicochemical Profile & Critical Properties

Understanding the molecular behavior is the first step in safety.[2] The strong electron-withdrawing nature of the substituents lowers the pKa relative to unsubstituted isonicotinic acid, making it a stronger acid and potentially more corrosive to mucous membranes.[2]

Table 1: Core Chemical Specifications

| Property | Specification | Operational Implication |

| CAS Number | 823222-01-1 | Unique identifier for inventory tracking.[1][2][3][4] |

| IUPAC Name | 5-Chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid | Confirms para-position of carboxylic acid relative to nitrogen.[1][2] |

| Molecular Weight | 225.55 g/mol | Required for stoichiometry calculations.[1][2] |

| Physical State | Solid (Crystalline powder) | Dust generation is the primary exposure vector.[1] |

| Melting Point | 206–207 °C (Dec) | High thermal stability, but avoid overheating during drying.[1] |

| Acidity (pKa) | ~1.43 (Predicted) | Significantly more acidic than acetic acid; corrosive to tissue.[1] |

| Solubility | DMSO, Methanol, Ethanol | Use polar organic solvents for cleaning; poor water solubility.[1][2] |

Hazard Assessment & Toxicology

GHS Classification (H-Statements)

Mechanistic Toxicology

While classified as an irritant, the "Warning" signal word understates the potential risks in a synthesis environment.[2]

-

Acidity-Driven Irritation: Upon contact with moisture (sweat, mucous membranes), the protonated acid can cause immediate chemical irritation.[2]

-

Halogenated Pyridine Toxicity: Halogenated pyridines can exhibit higher dermal permeation rates than their non-substituted counterparts.[2] Systemic absorption should be minimized.[2]

-

Thermal Decomposition: In the event of a fire or uncontrolled heating (>250°C), the trifluoromethyl group can degrade to release Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases, requiring specialized emergency response.[2]

Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls must prioritize isolation of the solid to prevent dust inhalation.[2]

Engineering Controls

-

Primary Containment: All weighing and transfer operations must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2]

-

Airflow Velocity: Ensure face velocity is maintained between 0.3 – 0.5 m/s.

-

Static Control: Use an ionizing bar or anti-static weighing boats, as fluorinated solids often carry significant static charge, leading to "flying powder" and contamination.[2]

Personal Protective Equipment (PPE) Matrix

Operational Handling Protocols

Workflow Visualization

The following diagram illustrates the safe workflow for handling this compound from storage to reaction.

Caption: Step-by-step containment workflow to minimize moisture uptake and dust inhalation risks.

Storage & Stability[1][2]

-

Temperature: Store at 2–8°C .

-

Atmosphere: The compound is stable but should be kept under an inert atmosphere (Argon or Nitrogen) to prevent hydrolysis or degradation over long periods.[2]

-

Container: Amber glass vials with PTFE-lined caps are preferred to prevent leaching and photodegradation.[2]

Reaction Compatibility (The "Why" of Synthesis)

Researchers often convert this acid to an acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride.

-

Safety Note: This transformation generates HCl and SO₂ gases.[2] The presence of the electron-withdrawing CF₃ group deactivates the ring, potentially requiring higher temperatures or catalysts (DMF) to initiate the reaction.[2] Ensure the scrubber system is active before adding chlorinating agents.[2]

Emergency Response

| Scenario | Immediate Action | Technical Rationale |

| Skin Contact | Wash with soap and water for 15 min.[1][2][6] | Acidic residue must be neutralized by dilution.[2] |

| Eye Contact | Flush with water/saline for 15 min.[1][2][6][8] | Corrosive risk to cornea; immediate dilution is critical.[2] |

| Inhalation | Move to fresh air; support breathing.[1][2][6][8] | H335 irritant; potential for bronchospasm in asthmatics.[2] |

| Spill (Solid) | Dampen with inert solvent (e.g., heptane) before sweeping.[1] | Prevents dust generation during cleanup.[2][6][9] Do not dry sweep.[2] |

| Fire | Use CO₂, Dry Chemical, or Foam.[1][2][8] | Do NOT use water jet. Thermal decomposition releases HF/HCl.[2] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67391813, 5-Chloro-2-(trifluoromethyl)isonicotinic acid.[1][2] Retrieved January 29, 2026, from [Link][1][2]

-

Oakwood Chemical. Safety Data Sheet: 2-Chloro-5-(trifluoromethyl)isonicotinic acid (Isomer Reference). Retrieved January 29, 2026, from [Link][1][2]

-

Jesza, O. et al. (2025). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[2][10] Journal of Pesticide Science.[2] Retrieved January 29, 2026, from [Link]

Sources

- 1. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 823222-01-1|5-Chloro-2-(trifluoromethyl)isonicotinic acid|BLD Pharm [bldpharm.com]

- 4. biosynth.com [biosynth.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 8. canbipharm.com [canbipharm.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 5-Chloro-2-(trifluoromethyl)nicotinic Acid|CAS 823222-02-2 [benchchem.com]

structural analysis of 5-Chloro-2-(trifluoromethyl)isonicotinic acid

An In-Depth Technical Guide to the Structural Analysis of 5-Chloro-2-(trifluoromethyl)isonicotinic Acid

Introduction: A Key Building Block in Modern Chemistry

5-Chloro-2-(trifluoromethyl)isonicotinic acid is a fluorinated pyridine derivative that has garnered significant interest within the scientific community. It serves as a crucial and versatile intermediate in the synthesis of advanced agrochemicals and pharmaceuticals.[1] The unique combination of a pyridine ring, a chloro substituent, and a trifluoromethyl (CF3) group imparts specific physicochemical properties that are highly desirable in the development of bioactive molecules.[2] The strong electron-withdrawing nature of the trifluoromethyl group can significantly enhance a molecule's lipophilicity, metabolic stability, and membrane permeability, all critical factors in rational drug and agrochemical design.[1][3] This guide provides a detailed structural analysis of this compound, outlining its properties, synthesis, and the analytical methodologies essential for its characterization, aimed at researchers and professionals in chemical and drug development.

Physicochemical and Structural Properties

The intrinsic properties of 5-Chloro-2-(trifluoromethyl)isonicotinic acid are foundational to its application and handling. These characteristics, compiled from various chemical data sources, provide a quantitative overview of the compound.

| Property | Value | Source(s) |

| CAS Number | 82222-01-1 | [4][5][6] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [4][5][6] |

| Molecular Weight | 225.55 g/mol | [1][5] |

| Appearance | White to light yellow solid | [7] |

| Melting Point | 206-207 °C | [4][5] |

| Boiling Point | 341.2 ± 42.0 °C (Predicted) | [4][5] |

| Density | 1.603 ± 0.06 g/cm³ (Predicted) | [4][5] |

| pKa | 1.43 ± 0.25 (Predicted) | [4][5] |

| Water Solubility | Slightly soluble in water | [7][8] |

The molecular structure is defined by a pyridine ring substituted at the C2, C4, and C5 positions. The IUPAC name is 5-chloro-2-(trifluoromethyl)pyridine-4-carboxylic acid.

Caption: 2D structure of 5-Chloro-2-(trifluoromethyl)isonicotinic acid.

Synthesis Pathway Overview

The synthesis of 5-Chloro-2-(trifluoromethyl)isonicotinic acid typically involves a multi-step process. A common academic approach relies on the hydrolysis of nitrile precursors.[1] This process can be broken down into three core stages:

-

Halogenation: Introduction of chlorine atoms onto the pyridine derivative.

-

Trifluoromethylation: Installation of the CF₃ group, often facilitated by a copper-iodide (CuI) catalyst.[1]

-

Hydrolysis: Conversion of the precursor (e.g., a nitrile or another derivative like 3-chloro-2-trifluoromethylpyridine) into the final carboxylic acid through acidic or basic hydrolysis.[1]

The optimization of these steps, particularly the copper-catalyzed trifluoromethylation, is crucial for achieving high yields and minimizing side reactions.[1]

Caption: General synthesis workflow for the target compound.

Core Structural Analysis Methodologies

A comprehensive structural elucidation of 5-Chloro-2-(trifluoromethyl)isonicotinic acid requires a suite of analytical techniques. Each method provides unique and complementary information, ensuring the compound's identity, purity, and structure are unequivocally confirmed.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula (C₇H₃ClF₃NO₂) by providing a highly accurate mass measurement. The predicted monoisotopic mass is 224.98044 Da.[4] Fragmentation patterns observed in the mass spectrum can further validate the structure by identifying characteristic losses of groups like COOH or CF₃.

Table of Predicted m/z Values for Common Adducts:

| Adduct | Predicted m/z |

| [M+H]⁺ | 225.98772 |

| [M+Na]⁺ | 247.96966 |

| [M-H]⁻ | 223.97316 |

| [M+NH₄]⁺ | 243.01426 |

| [M+K]⁺ | 263.94360 |

| Data sourced from PubChemLite prediction tools.[9] |

Vibrational Spectroscopy: FT-IR and Raman

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by probing their vibrational modes.[10] For 5-Chloro-2-(trifluoromethyl)isonicotinic acid, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to:

-

O-H Stretch: A broad band for the carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp peak for the carbonyl of the carboxylic acid.

-

C=N and C=C Stretches: Absorptions characteristic of the pyridine ring.

-

C-F Stretches: Strong absorptions associated with the trifluoromethyl group.

-

C-Cl Stretch: A band in the fingerprint region corresponding to the chloro-substituent.

While a specific spectrum for this compound is not publicly available, analysis of related structures confirms the utility of these techniques for verification.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. A full structural assignment would involve ¹H, ¹³C, and ¹⁹F NMR experiments.

-

¹H NMR: Would reveal signals for the two protons on the pyridine ring. Their chemical shifts and coupling constants would confirm their relative positions.

-

¹³C NMR: Would show distinct signals for each of the seven carbon atoms in the molecule, including the carbons of the pyridine ring, the carboxylic acid, and the trifluoromethyl group.

-

¹⁹F NMR: Would provide a characteristic signal (typically a singlet) for the three equivalent fluorine atoms of the CF₃ group, confirming its presence.

The collection of these multi-nuclear NMR data allows for an unambiguous assembly of the molecular structure.

X-Ray Crystallography

Protocol: A Self-Validating System for Compound Characterization

The following workflow exemplifies a robust, self-validating system for the structural confirmation of a newly synthesized batch of 5-Chloro-2-(trifluoromethyl)isonicotinic acid.

Step-by-Step Characterization Workflow:

-

Initial Purity Assessment (TLC/LC-MS): a. Dissolve a small sample (~1 mg) in a suitable solvent (e.g., methanol, ethyl acetate). b. Spot the solution on a Thin-Layer Chromatography (TLC) plate and develop it in an appropriate solvent system to check for impurities. c. Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC chromatogram will indicate purity, while the MS will provide an initial confirmation of the molecular weight.

-

Molecular Formula Confirmation (HRMS): a. Prepare a dilute solution of the sample for High-Resolution Mass Spectrometry analysis. b. Acquire the mass spectrum and compare the measured exact mass to the theoretical mass of C₇H₃ClF₃NO₂ (224.98044 Da). The deviation should be within a few parts per million (ppm).

-

Functional Group Identification (FT-IR): a. Prepare the sample (e.g., as a KBr pellet or using an ATR accessory). b. Record the FT-IR spectrum from approximately 4000 to 400 cm⁻¹. c. Assign the major absorption bands to the expected functional groups (COOH, C-F, C-Cl, pyridine ring) to confirm their presence.

-

Structural Elucidation (Multinuclear NMR): a. Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. c. Analyze the chemical shifts, integration, and coupling patterns to assign all signals and confirm the atomic connectivity of the molecule.

-

Definitive 3D Structure (X-Ray Crystallography - if applicable): a. If a single crystal can be obtained (e.g., by slow evaporation from a suitable solvent), mount it on a goniometer. b. Collect diffraction data using an X-ray diffractometer. c. Solve and refine the crystal structure to determine precise bond lengths, angles, and crystal packing.

Caption: A logical workflow for the structural verification of the compound.

Conclusion: An Enabling Molecule for Innovation

The is a critical process that underpins its use in research and development. Through a combination of mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and crystallography, scientists can fully characterize this molecule with a high degree of confidence. Its unique structural motifs make it a valuable building block for discovering new pharmaceuticals and agrochemicals.[1][2] As such, the robust analytical methodologies described herein are essential for ensuring the quality and consistency required in the demanding fields of drug discovery and crop protection.

References

-

Benchchem. 5-Chloro-2-(trifluoromethyl)nicotinic Acid | CAS 823222-02-2.

-

ECHEMI. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% | 505084-58-2.

-

ECHEMI. 5-Chloro-2-(trifluoromethyl)isonicotinicacid | 823222-01-1.

-

ChemicalBook. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% | 505084-58-2.

-

NIST WebBook. 5-Chloro-2-methyl-3(2H)-isothiazolone.

-

ChemicalBook. 5-Chloro-2-(trifluoromethyl)isonicotinic acid | 823222-01-1.

-

Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.

-

BLD Pharm. 5-Chloro-2-(trifluoromethyl)isonicotinic acid | 823222-01-1.

-

Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry.

-

Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.

-

Biosynth. 5-Chloro-2-(trifluoromethyl)isonicotinic acid | 823222-01-1.

-

Review on synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. (2021). PubMed Central.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). MDPI.

-

Resmi, K. S., et al. FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. ResearchGate.

-

PubChemLite. 2-chloro-5-(trifluoromethyl)isonicotinic acid (C7H3ClF3NO2).

Sources

- 1. 5-Chloro-2-(trifluoromethyl)nicotinic Acid|CAS 823222-02-2 [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. echemi.com [echemi.com]

- 5. 5-Chloro-2-(trifluoromethyl)isonicotinic acid | 823222-01-1 [m.chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. 2-Chloro-5-(trifluoromethyl)isonicotinic acid 97% | 505084-58-2 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. PubChemLite - 2-chloro-5-(trifluoromethyl)isonicotinic acid (C7H3ClF3NO2) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Herbicidal Compounds from 5-Chloro-2-(trifluoromethyl)isonicotinic Acid

Introduction: The Strategic Importance of Fluorinated Pyridines in Herbicide Discovery

The incorporation of a trifluoromethyl group into a pyridine scaffold is a well-established strategy in modern agrochemical research, leading to the development of numerous commercially successful herbicides, insecticides, and fungicides.[1][2] The unique physicochemical properties conferred by the trifluoromethyl moiety—such as increased metabolic stability, enhanced membrane permeability, and altered electronic characteristics—can significantly improve the biological activity and selectivity of a molecule.[1][2]

5-Chloro-2-(trifluoromethyl)isonicotinic acid is a key building block in this field, offering a versatile platform for the synthesis of a diverse range of potential herbicidal agents. While many commercial herbicides are derived from related intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), the isonicotinic acid structure provides a direct handle for derivatization, particularly through the carboxylic acid group, to generate novel amide and ester derivatives with potent herbicidal activity.[2]

This guide provides detailed protocols for the synthesis of a representative herbicidal amide from 5-Chloro-2-(trifluoromethyl)isonicotinic acid, discusses the likely mode of action based on structural analogy to known herbicides, and outlines a protocol for evaluating the herbicidal efficacy of the synthesized compounds.

Part 1: Synthesis of a Representative Herbicidal Amide

The carboxylic acid functionality of 5-Chloro-2-(trifluoromethyl)isonicotinic acid is a prime site for modification to generate compounds with herbicidal activity. Amide derivatives are a particularly important class of herbicides, and their synthesis from a carboxylic acid is a fundamental and well-understood transformation in organic chemistry.

Causality Behind Experimental Choices:

The conversion of a carboxylic acid to an amide typically proceeds via an activated intermediate to facilitate the reaction with an amine. The most common method is the formation of an acyl chloride, which is highly reactive towards nucleophilic attack by the amine. This two-step, one-pot procedure is efficient and generally high-yielding.

The choice of the amine component is critical for the biological activity of the final product. Aniline derivatives are frequently incorporated into herbicidal structures. For this protocol, we have selected 4-fluoroaniline as a representative amine, based on the prevalence of fluorinated aromatic rings in modern agrochemicals.

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of a herbicidal amide.

Detailed Synthesis Protocol: N-(4-fluorophenyl)-5-chloro-2-(trifluoromethyl)isonicotinamide

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 5-Chloro-2-(trifluoromethyl)isonicotinic acid | 823222-01-1 | 225.56 |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |

| 4-Fluoroaniline | 371-40-4 | 111.12 |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 |

| Dichloromethane (DCM) | 75-09-2 | 84.93 |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 144-55-8 | 84.01 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |

| Silica Gel (for column chromatography) | 7631-86-9 | - |

| Hexane | 110-54-3 | 86.18 |

| Ethyl Acetate | 141-78-6 | 88.11 |

Procedure:

-

Acyl Chloride Formation:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-2-(trifluoromethyl)isonicotinic acid (2.26 g, 10 mmol).

-

Add dichloromethane (DCM, 30 mL) to dissolve the starting material.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).

-

Carefully add thionyl chloride (1.1 mL, 15 mmol) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 40°C) and stir for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is used directly in the next step.

-

-

Amidation:

-

Dissolve the crude acyl chloride in fresh DCM (30 mL).

-

In a separate flask, dissolve 4-fluoroaniline (1.11 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in DCM (20 mL).

-

Cool the acyl chloride solution to 0°C using an ice bath.

-

Add the solution of 4-fluoroaniline and triethylamine dropwise to the acyl chloride solution over 15-20 minutes with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Once the reaction is complete, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) to quench any remaining acyl chloride and neutralize the triethylamine hydrochloride salt.

-

Wash the organic layer with water (30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure N-(4-fluorophenyl)-5-chloro-2-(trifluoromethyl)isonicotinamide.

-

Part 2: Plausible Mechanism of Action

The synthesized N-(4-fluorophenyl)-5-chloro-2-(trifluoromethyl)isonicotinamide belongs to the broader class of pyridine-based herbicides. Many herbicides with a picolinic acid (a constitutional isomer of isonicotinic acid) backbone are known to function as synthetic auxins.[3]

Synthetic Auxin Herbicides: